1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol 1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17768416
InChI: InChI=1S/C9H18FNO/c1-7-3-8(2)11(5-7)6-9(12)4-10/h7-9,12H,3-6H2,1-2H3
SMILES:
Molecular Formula: C9H18FNO
Molecular Weight: 175.24 g/mol

1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol

CAS No.:

Cat. No.: VC17768416

Molecular Formula: C9H18FNO

Molecular Weight: 175.24 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol -

Specification

Molecular Formula C9H18FNO
Molecular Weight 175.24 g/mol
IUPAC Name 1-(2,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
Standard InChI InChI=1S/C9H18FNO/c1-7-3-8(2)11(5-7)6-9(12)4-10/h7-9,12H,3-6H2,1-2H3
Standard InChI Key WVIWZVXYKWBJSM-UHFFFAOYSA-N
Canonical SMILES CC1CC(N(C1)CC(CF)O)C

Introduction

1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol is a complex organic compound that has garnered significant attention in pharmaceutical research due to its potential applications as an inhibitor in various biological processes. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a fluoropropanol moiety. The presence of these functional groups suggests possible interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Synthesis and Chemical Reactions

The synthesis of 1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol typically involves the formation of the pyrrolidine ring followed by the introduction of the fluoropropanol group. These reactions are carried out under controlled conditions to ensure high yields and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the reaction progress and verify product identity.

Synthesis Steps

  • Formation of Pyrrolidine Ring: The initial step involves creating the pyrrolidine ring, which can be achieved through various organic synthesis methods.

  • Introduction of Fluoropropanol Moiety: The fluoropropanol group is then introduced into the pyrrolidine ring, typically through nucleophilic substitution reactions.

Biological Applications and Potential

1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol has potential applications in several fields, primarily due to its role as an inhibitor in biochemical pathways. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for pharmaceutical research.

Interaction Studies

  • Binding Affinity: Quantitative analysis of binding affinities can be performed using techniques such as surface plasmon resonance or isothermal titration calorimetry to understand its interaction with biological targets.

  • Pharmacokinetics and Pharmacodynamics: Studies on pharmacokinetics and pharmacodynamics are essential to understand its therapeutic potential and safety.

Comparison with Similar Compounds

1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol shares structural similarities with other compounds but exhibits unique properties due to its specific arrangement of functional groups. Notable similar compounds include:

Compound NameChemical FormulaMolecular Weight (g/mol)Unique Features
1-(3-Aminopiperidin-1-yl)-3-fluoropropan-2-olNot specified176.23Contains an amino group; potential for different biological activity.
1-(3-Amino-4-methylpyrrolidin-1-yl)-3-fluoropropan-2-olNot specified176.23Similar structure but with an additional amino group; may enhance solubility.
1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-olNot specified189.27Larger piperidine ring; potentially different pharmacological properties.

These compounds differ in their ring structures and functional groups, which can influence their biological activities and applications.

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